molecular formula C10H17N3S B1622752 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 855715-26-3

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1622752
CAS No.: 855715-26-3
M. Wt: 211.33 g/mol
InChI Key: FIQGFRSJRWEWCC-UHFFFAOYSA-N
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Description

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 3-methylpiperidine with a thiazole derivative. One common method includes the use of a nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbon on the thiazole ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, facilitating the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace existing substituents on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific receptors or enzymes in the body.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-Methylpiperidin-4-yl)methyl]-1H-indole: A compound with a similar piperidine moiety but a different core structure (indole instead of thiazole).

    3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indole: Another related compound with a piperidine group and an indole core, known for its activity as a 5-HT6 receptor antagonist.

Uniqueness

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is unique due to its thiazole core, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the thiazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-8-3-2-4-13(5-8)6-9-7-14-10(11)12-9/h7-8H,2-6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQGFRSJRWEWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397654
Record name 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

855715-26-3
Record name 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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